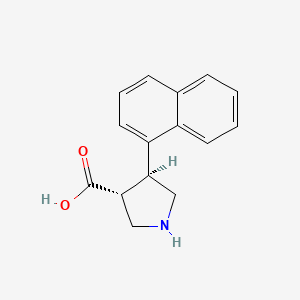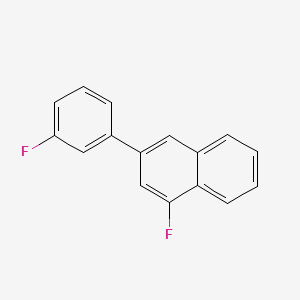![molecular formula C14H22O3 B11867910 Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)- CAS No. 122762-94-1](/img/structure/B11867910.png)
Cyclohexanol, 1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and industry. Its molecular formula is C14H24O3, and it possesses both cyclohexanol and spiroketal moieties, which contribute to its distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spiroketal Core: The spiroketal core can be synthesized through the acid-catalyzed cyclization of a suitable diol precursor.
Introduction of the Cyclohexanol Moiety: The cyclohexanol group is introduced via a nucleophilic addition reaction, where a cyclohexanone derivative reacts with the spiroketal intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as continuous flow reactors to enhance reaction efficiency.
化学反応の分析
Types of Reactions
1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The spiroketal moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various alcohols.
科学的研究の応用
1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol involves its interaction with specific molecular targets. The spiroketal moiety can interact with enzymes, altering their activity and affecting metabolic pathways. Additionally, the cyclohexanol group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall bioactivity.
類似化合物との比較
Similar Compounds
6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-ene: Shares the spiroketal core but lacks the cyclohexanol moiety.
6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: Another spirocyclic compound with different functional groups.
Uniqueness
1-(6,6-Dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-yl)cyclohexanol is unique due to the presence of both spiroketal and cyclohexanol moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.
特性
CAS番号 |
122762-94-1 |
|---|---|
分子式 |
C14H22O3 |
分子量 |
238.32 g/mol |
IUPAC名 |
1-(6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H22O3/c1-12(2)9-16-14(17-10-12)8-11(14)13(15)6-4-3-5-7-13/h8,15H,3-7,9-10H2,1-2H3 |
InChIキー |
QKHQOTHOBNUMDD-UHFFFAOYSA-N |
正規SMILES |
CC1(COC2(C=C2C3(CCCCC3)O)OC1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


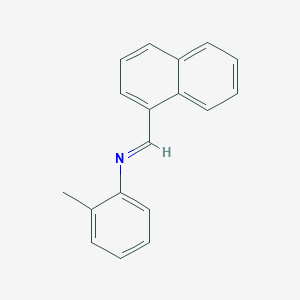



![3-(4-Fluorophenyl)-1-methyl-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11867840.png)

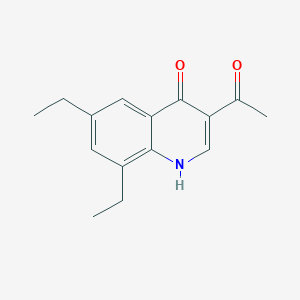
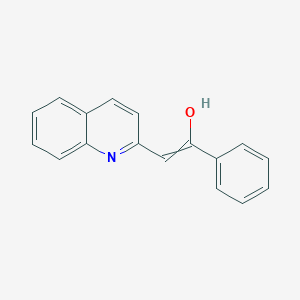
![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11867859.png)

![2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B11867869.png)
